molecular formula C13H20ClNS B14555276 2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride CAS No. 61982-30-7

2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride

Cat. No.: B14555276
CAS No.: 61982-30-7
M. Wt: 257.82 g/mol
InChI Key: MPZAIOGZHRVQDL-UHFFFAOYSA-N
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Description

2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with diethyl ketone in the presence of an acid catalyst to form the benzothiazine ring system. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazine: Another isomer with a different ring structure.

    Benzothiazole: A related heterocycle containing nitrogen and sulfur.

    Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.

Uniqueness

2H-1,3-Benzothiazine, 4,4-diethyl-3,4-dihydro-2-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for distinct interactions with biological targets and different chemical reactivity compared to its analogs .

Properties

CAS No.

61982-30-7

Molecular Formula

C13H20ClNS

Molecular Weight

257.82 g/mol

IUPAC Name

4,4-diethyl-2-methyl-2,3-dihydro-1,3-benzothiazine;hydrochloride

InChI

InChI=1S/C13H19NS.ClH/c1-4-13(5-2)11-8-6-7-9-12(11)15-10(3)14-13;/h6-10,14H,4-5H2,1-3H3;1H

InChI Key

MPZAIOGZHRVQDL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2SC(N1)C)CC.Cl

Origin of Product

United States

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